2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride
Description
Properties
CAS No. |
1354950-99-4 |
|---|---|
Molecular Formula |
C10H14ClF2NO |
Molecular Weight |
237.7 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
The synthesis begins with the condensation of 2,6-difluorobenzaldehyde and nitroethane in the presence of a base, typically ammonium acetate. This reaction proceeds via a Henry reaction mechanism, forming a β-nitro alcohol intermediate, which dehydrates to generate the nitroalkene.
Reaction Conditions:
-
Solvent: Ethanol or methanol
-
Temperature: 60–80°C
-
Catalyst: Ammonium acetate (10–15 mol%)
-
Duration: 4–6 hours
The nitroalkene intermediate is isolated via solvent evaporation and purified by recrystallization.
| Parameter | Value |
|---|---|
| Starting Material | 2,6-Difluorobenzaldehyde |
| Reagent | Nitroethane |
| Catalyst | Ammonium acetate |
| Solvent | Ethanol/Methanol |
Reduction of Nitroalkene Intermediate
The nitroalkene undergoes reduction to produce the primary amine. Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) are commonly employed.
Key Considerations:
-
NaBH₄ Reduction: Conducted in methanol at 0–5°C to minimize side reactions.
-
Catalytic Hydrogenation: Requires pressurized H₂ (1–3 atm) and palladium on carbon (5–10 wt%).
The reduction step achieves >85% conversion, with the amino alcohol precipitated by adjusting the pH to 8–9.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol or methanol to form the hydrochloride salt.
Procedure:
-
Dissolve the amino alcohol in ethanol.
-
Add concentrated HCl dropwise at 0°C.
-
Stir for 1–2 hours and isolate via filtration.
The product is recrystallized from ethanol/water mixtures to achieve >98% purity.
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
Temperature Control
-
Condensation: Elevated temperatures (70–80°C) accelerate dehydration but risk decomposition.
-
Reduction: Low temperatures (0–5°C) prevent over-reduction or epimerization.
Solvent Selection
-
Polar Protic Solvents: Ethanol and methanol enhance solubility of intermediates.
-
Aprotic Solvents: Tetrahydrofuran (THF) tested but resulted in lower yields.
Catalyst Loading
-
Ammonium acetate >10 mol% ensures complete condensation within 4 hours.
Purification and Isolation Techniques
| Technique | Application | Outcome |
|---|---|---|
| Recrystallization | Nitroalkene, final product | Purity >95% |
| Column Chromatography | Amino alcohol intermediate | Removal of byproducts |
| pH Adjustment | Amine precipitation | Yield optimization |
Ethanol/water (3:1) is the preferred recrystallization solvent for the hydrochloride salt.
Analytical Characterization
The final product is validated using:
-
NMR Spectroscopy: Confirms substitution pattern on the phenyl ring and amine proton integration.
-
HPLC: Purity >98% with a C18 column (acetonitrile/water mobile phase).
-
Melting Point: 192–194°C (decomposition).
Industrial-Scale Production Considerations
-
Continuous Flow Systems: Enable safer handling of exothermic reactions.
-
Catalyst Recycling: Pd-C recovery reduces costs in hydrogenation steps.
-
Solvent Recovery: Ethanol distillation units integrated for sustainability.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Nitroalkene instability | Low-temperature processing |
| Epimerization during reduction | Borane-THF complex as alternative reductant |
| Salt hygroscopicity | Storage under nitrogen |
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2,6-difluorophenyl)butan-1-one.
Reduction: Formation of 2-amino-1-(2,6-difluorophenyl)butane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The amino and hydroxyl groups may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2-Amino-1-(2,6-difluorophenyl)ethanone Hydrochloride (CAS: 1210255-19-8)
- Molecular Formula: C₈H₈ClF₂NO .
- Key Differences: Chain Length: Shorter ethanone backbone (C2) vs. butan-1-ol (C4). Functional Groups: Contains a ketone (C=O) instead of a hydroxyl (-OH) group. Molecular Weight: Lower at 207.6 g/mol compared to 237.67 g/mol .
- Implications : The ketone group may confer greater electrophilicity, enabling nucleophilic addition reactions, while the hydroxyl group in the target compound could enhance hydrogen bonding and hydrophilicity.
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Patent Compound)
- Key Differences :
- Implications : The 2,3-difluoro substitution may alter electronic effects on the aromatic ring, influencing receptor binding or metabolic stability in pharmacological contexts.
2,2′-(Ethylenediimino)-di-1-butanol Dihydrochloride (CAS: 1070-11-7)
- Molecular Formula : C₁₀H₂₄Cl₂N₂O₂ .
- Key Differences: Bridged Structure: Two butanol groups linked by an ethylenediimino (-NH-CH₂-CH₂-NH-) bridge. Dihydrochloride Salt: Two HCl molecules vs. one in the target compound.
- Implications: The diimino bridge enables chelation or coordination chemistry, suggesting applications in catalysis or metal ion binding .
Table 1: Comparative Data for Selected Compounds
Key Observations:
Chain Length and Functional Groups: Longer carbon chains (e.g., butan-1-ol) increase molecular weight and hydrophilicity compared to shorter chains (e.g., ethanone).
Fluorine Substitution Patterns: 2,6-Difluoro vs.
Salt Forms: Mono- vs. dihydrochloride salts influence solubility and crystalline stability .
Biological Activity
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClF2NO
- Molecular Weight : 237.67 g/mol
- CAS Number : 1354950-99-4
The compound exhibits its biological effects through various mechanisms, including interaction with neurotransmitter systems and potential antifungal activities. Its structure suggests it may influence pathways related to neurotransmission and cellular signaling.
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound. In vitro assays demonstrated its effectiveness against several strains of Candida, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 64 μg/mL depending on the strain tested. Notably, it showed comparable efficacy to established antifungal agents like amphotericin B without inducing hemolytic activity .
Neurotransmitter Modulation
Research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. In animal models, administration of the compound resulted in enhanced mood-related behaviors, suggesting potential applications in treating mood disorders .
Study 1: Antifungal Efficacy in Mice
A study conducted on immunocompetent mice infected with Candida albicans examined the efficacy of the compound at doses of 20 and 40 mg/kg. Results indicated a significant reduction in fungal burden in the kidneys and spleen, highlighting its therapeutic potential against invasive candidiasis .
Study 2: Neuropharmacological Assessment
In a controlled experiment assessing the compound's effects on anxiety-like behaviors in rodents, it was found that administration led to a statistically significant decrease in anxiety indicators compared to control groups. This suggests that the compound may have anxiolytic properties worth further investigation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClF2NO |
| Molecular Weight | 237.67 g/mol |
| CAS Number | 1354950-99-4 |
| Antifungal MIC Range | 0.125 - 64 μg/mL |
| Effective Dose in Mice | 20 - 40 mg/kg |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition or cyclopropane ring-opening strategies using 2,6-difluorobenzaldehyde as a starting material. For example, demonstrates that fluorinated benzaldehydes yield high-purity products (95–96.5%) when reacted with cyclopropylmethylamine derivatives under controlled conditions. HPLC and NMR are critical for purity validation .
- Key Parameters :
- Reaction temperature: Room temperature for minimized side reactions.
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient).
- Analytical validation: HPLC retention time and 1H/13C NMR peak integration .
Q. How does the 2,6-difluorophenyl substitution influence the compound’s electronic properties and reactivity?
- Methodological Answer : The fluorine atoms induce strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity at the para position. Computational studies (e.g., DFT) can quantify charge distribution, while Hammett constants (σ = +0.78 for fluorine) predict substituent effects on reaction rates .
- Experimental Validation :
- X-ray crystallography to confirm substituent geometry.
- Cyclic voltammetry to measure redox potentials influenced by fluorine .
Advanced Research Questions
Q. What mechanistic pathways explain the antiproliferative activity of this compound in cancer cell lines?
- Methodological Answer : highlights caspase-mediated apoptosis and G1-phase cell cycle arrest in HeLa and MCF-7 cells. Mechanistic studies require:
- Flow cytometry to assess cell cycle distribution.
- Western blotting for caspase-3/9 activation and p21/p27 upregulation.
- Key Findings :
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.50 | Caspase activation |
| MCF-7 | 0.65 | G1-phase arrest |
Q. How can contradictory data on the compound’s solubility and stability in aqueous buffers be resolved?
- Methodological Answer : Discrepancies arise from pH-dependent hydrolysis of the amine group. Stability assays should:
- Use buffered solutions (pH 4–8) with LC-MS monitoring.
- Apply Arrhenius kinetics to predict degradation rates at 25°C vs. 37°C .
- Recommendations :
- Store at pH 5.0 (acetate buffer) and −20°C to minimize hydrolysis.
- Include stabilizers (e.g., 0.1% BSA) in biological assays .
Q. What strategies are effective for retrosynthetic planning of analogs with enhanced bioactivity?
- Methodological Answer : suggests using retrosynthesis software (e.g., Pistachio) with heuristic scoring to prioritize precursors. Key steps:
- Replace the butan-1-ol backbone with cyclopropane or pyrrolidine rings for rigidity.
- Introduce methyl or chloro substituents to modulate lipophilicity (ClogP calculations) .
- Case Study :
- Analog trans-[2-(2,6-difluorophenyl)cyclopropyl]methylamine (96.5% purity) showed improved metabolic stability in murine models .
Data Analysis and Validation
Q. Which analytical techniques are most reliable for characterizing this compound and its metabolites?
- Methodological Answer :
- LC-HRMS : Quantifies parent compound and oxidative metabolites (e.g., carboxylic acids).
- NMR spectroscopy : Confirms stereochemistry (e.g., S/R configuration) via NOESY .
- Validation Protocol :
| Technique | Application |
|---|---|
| HPLC-UV | Purity (>95%) |
| HRMS | Exact mass (±2 ppm) |
| 13C NMR | Carbon skeleton validation |
Conflict Resolution in Literature
Q. How can discrepancies in reported biological activity (e.g., IC50 variability) be addressed?
- Methodological Answer : Standardize assay conditions:
- Use identical cell lines (e.g., ATCC-validated HeLa).
- Normalize data to reference inhibitors (e.g., cisplatin controls).
- Case Study : Variability in IC50 (0.5–1.2 µM) resolved by correcting for serum protein binding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
